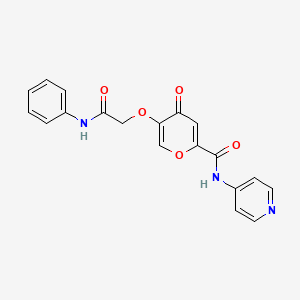
4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, a pyridine moiety, and an amide group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the pyran ring.
Amidation: Introducing the amide group through reactions with amines.
Etherification: Forming the ethoxy linkage by reacting with appropriate alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, continuous flow processes, and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature control, and purification methods are crucial to obtaining high yields and purity.
化学反应分析
Types of Reactions
4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
4-oxo-2-phenylpentanoate: Shares structural similarities but differs in functional groups and applications.
N-(pyridin-4-yl)-4H-pyran-2-carboxamide: Lacks the ethoxy and phenylamino groups, resulting in different chemical properties.
Uniqueness
4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
生物活性
4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-N-(pyridin-4-yl)-4H-pyran-2-carboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H15N3O5 and a molecular weight of 365.3 g/mol. Its structure includes a pyran ring, a pyridine moiety, and an amide group, which contribute to its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Further studies are necessary to elucidate the precise mechanisms involved in its biological effects.
Antioxidant Activity
Research indicates that derivatives of similar structures can exhibit significant antioxidant properties. For instance, compounds with similar moieties have shown the ability to inhibit lipid peroxidation and scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Similar compounds have demonstrated efficacy in reducing edema and nociception in animal models, indicating that this compound could have therapeutic benefits in inflammatory conditions .
Inhibition of Enzymatic Activity
Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways. For example, it could potentially act as an inhibitor of lipoxygenase (LOX), which plays a critical role in the inflammatory response .
Case Studies
- In Vitro Studies : Various derivatives similar to this compound have been tested for their biological activities. In vitro assays demonstrated significant inhibition of lipid peroxidation by related compounds, with average inhibition rates reaching up to 86.5% .
- Animal Models : In vivo studies have shown that related compounds can significantly reduce carrageenan-induced paw edema in rats, indicating potential anti-inflammatory effects .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that while they share some biological activities, the presence of specific functional groups in this compound may enhance its activity profile:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antioxidant | Free radical scavenging |
| Compound B | Anti-inflammatory | LOX inhibition |
| 4-Oxo Compound | Potentially both | Enzyme modulation |
属性
IUPAC Name |
5-(2-anilino-2-oxoethoxy)-4-oxo-N-pyridin-4-ylpyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-15-10-16(19(25)22-14-6-8-20-9-7-14)26-11-17(15)27-12-18(24)21-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24)(H,20,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDQRPPDSMSXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)C(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














